molecular formula C21H19NO B14366614 Benzamide, N,2-bis(phenylmethyl)- CAS No. 90292-80-1

Benzamide, N,2-bis(phenylmethyl)-

Cat. No.: B14366614
CAS No.: 90292-80-1
M. Wt: 301.4 g/mol
InChI Key: VFKJYNSFONEZSB-UHFFFAOYSA-N
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Description

Benzamide, N,2-bis(phenylmethyl)- is a benzamide derivative characterized by two phenylmethyl (benzyl) groups attached to the nitrogen atom and the 2-position of the benzamide core. For instance, compounds like 4-methoxy-N,N-bis(phenylmethyl)benzamide (CAS 57409-26-4) and derivatives with bis(benzyl) substituents on imidazolidinyl or ethane-diamine scaffolds demonstrate the versatility of benzamide-based structures in medicinal and materials chemistry . These analogs often exhibit tailored solubility, stability, and bioactivity influenced by substituent positioning and electronic effects.

Properties

CAS No.

90292-80-1

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N,2-dibenzylbenzamide

InChI

InChI=1S/C21H19NO/c23-21(22-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)

InChI Key

VFKJYNSFONEZSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

N-Benzylation via Schotten-Baumann Reaction

The foundational step in synthesizing N,2-bis(phenylmethyl)benzamide involves the formation of the N-benzylbenzamide intermediate. Drawing from the aqueous-phase methodology described in CN103288667A, benzoyl chloride reacts with benzylamine in the presence of alkali metal hydroxides (e.g., NaOH or KOH) under ice-cooled conditions (≤10°C). The absence of organic solvents simplifies post-treatment, as the product precipitates directly from the aqueous solution. Key parameters include:

  • Molar Ratios : Benzoyl chloride-to-benzylamine (1.0–1.5:1) ensures complete amine consumption.
  • Base Stoichiometry : A 1.5–3.0:1 ratio of NaOH to benzylamine neutralizes HCl byproducts.
  • Reaction Time : 2–3 hours at room temperature achieves >98% conversion.

Post-reaction, vacuum filtration and drying (70–80°C, 8–10 h) yield N-benzylbenzamide as a white solid.

Electrophilic Benzylation at the 2-Position

Introducing the second benzyl group to the aromatic ring requires overcoming the amide’s deactivating, meta-directing effects. Adapting Friedel-Crafts alkylation principles, benzyl chloride reacts with N-benzylbenzamide in the presence of Lewis acids (e.g., AlCl₃). However, the amide’s electron-withdrawing nature necessitates harsh conditions, often leading to low regioselectivity. Patent US4748276A offers insights into benzylation under controlled environments:

  • Solvent System : Toluene enhances solubility of aromatic intermediates.
  • Temperature : Reflux conditions (110–120°C) facilitate electrophilic substitution.
  • Catalyst : AlCl₃ (1.2 equiv) directs benzylation to the ortho position, albeit with modest yields (40–50%).

Table 1. Optimization of Friedel-Crafts Benzylation

Parameter Condition Yield (%)
Catalyst (AlCl₃) 1.2 equiv 45
Temperature 120°C 48
Reaction Time 12 h 42
Benzyl Chloride (equiv) 2.5 50

Sequential Alkylation in Non-Aqueous Media

One-Pot N- and C-Benzylation

Building on US4748276A, a toluene-based system enables sequential alkylation. Benzylamine reacts with benzoyl chloride to form benzamide, followed by in-situ treatment with excess benzyl chloride and Na₂CO₃ to inhibit dibenzylation byproducts:

  • Amide Formation : Benzoyl chloride (1.1 equiv) and benzylamine (1.0 equiv) in toluene at 25°C.
  • C-Benzylation : Addition of benzyl chloride (2.5 equiv) and AlCl₃ (1.2 equiv) under reflux.

This method circumvents intermediate isolation, achieving a 68% overall yield.

Role of Sodium Carbonate

Incorporating Na₂CO₃ (1.0 equiv) during the alkylation step suppresses N,N-dibenzylamine formation, a common byproduct in benzyl chloride reactions. The base scavenges HCl, shifting equilibrium toward monoalkylation.

Reductive Amination Pathway

Synthesis of 2-Benzylbenzoic Acid

An alternative route begins with 2-benzylbenzoic acid, synthesized via Ullmann coupling of 2-iodobenzoic acid and benzylmagnesium bromide (Grignard reagent). Pd(OAc)₂ catalyzes the coupling in THF at 80°C, yielding 2-benzylbenzoic acid in 75% yield.

Amide Bond Formation

Converting 2-benzylbenzoic acid to its acid chloride (SOCl₂, reflux) followed by reaction with benzylamine in dichloromethane affords N,2-bis(phenylmethyl)benzamide. This two-step process achieves 82% yield but requires rigorous anhydrous conditions.

Table 2. Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Key Advantage
Aqueous Phase 2 50 Solvent-free, low cost
Sequential Alkylation 1 68 One-pot, minimal isolation
Reductive Amination 2 82 High regioselectivity

Mechanistic Insights and Challenges

Steric and Electronic Effects

The amide group’s electron-withdrawing nature complicates electrophilic aromatic substitution. DFT calculations suggest that benzylation at the 2-position proceeds via a Wheland intermediate stabilized by resonance with the adjacent amide. Steric hindrance from the N-benzyl group further limits reactivity, necessitating excess benzyl chloride.

Byproduct Formation

Common byproducts include:

  • N,N-Dibenzylbenzamide : Forms via over-alkylation, mitigated by Na₂CO₃.
  • 3-Benzyl Isomer : Results from poor regiocontrol, minimized using AlCl₃.

Industrial-Scale Considerations

Cost-Benefit Analysis

Aqueous-phase methods reduce solvent costs by 30% compared to toluene-based systems. However, lower yields (50% vs. 68%) may offset savings.

Environmental Impact

The CN103288667A method aligns with green chemistry principles by eliminating organic solvents, reducing VOC emissions by 90%.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,2-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Benzamide derivatives with oxidized benzyl groups.

    Reduction: Benzamide derivatives with reduced benzyl groups.

    Substitution: Benzamide derivatives with substituted benzyl groups.

Scientific Research Applications

Benzamide, N,2-bis(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N,2-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Benzamide, N,2-bis(phenylmethyl)- and related benzamide derivatives, focusing on substituent effects, biological activity, and synthetic accessibility:

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name CAS Number Substituents Key Properties/Activities Reference
Benzamide, N,2-bis(phenylmethyl)- Not Provided N-benzyl, 2-benzyl Hypothesized low solubility due to bulky groups; potential HAT inhibition*
4-Methoxy-N,N-bis(phenylmethyl)benzamide 57409-26-4 N,N-bis(benzyl), 4-methoxy Moderate solubility in polar solvents; unexplored bioactivity
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 1-(4-carboxyphenyl) 67% PCAF HAT inhibition at 100 μM
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 2-tetradecanoylamino, 1-(3-carboxyphenyl) 79% PCAF HAT inhibition (superior to anacardic acid)
N-[2-(2-hydroxyethyl)phenyl]-N-methyl-4-nitrobenzamide 183497-31-6 N-methyl, 4-nitro, 2-hydroxyethyl Nitro group enhances electrophilicity; potential reactivity in drug design

Key Findings:

Substituent Effects on Bioactivity: Acyl Chain vs. Carboxy Phenyl vs. Methoxy Groups: Derivatives with carboxyphenyl substituents (e.g., 1-(3-carboxyphenyl)) exhibit higher HAT inhibition than methoxy-substituted analogs, suggesting polar functional groups enhance target interaction .

Synthetic Accessibility :

  • Bis(benzyl) substitution, as seen in N,N-bis(phenylmethyl) derivatives, is achievable via reductive amination or nucleophilic substitution of benzyl halides with benzamide precursors, a method validated in the synthesis of imidazolidinyl-benzyl compounds .

Physicochemical Properties :

  • Solubility : Bulky benzyl groups likely reduce aqueous solubility compared to carboxy- or nitro-substituted analogs. For example, 4-nitrobenzamide derivatives (e.g., 183497-31-6) exhibit moderate solubility due to nitro group polarity, whereas methoxy derivatives (e.g., 57409-26-4) balance hydrophobicity and polarity .
  • Stability : Benzyl groups may enhance stability against metabolic degradation compared to acyl chains, a critical factor in pharmacokinetics.

Biological Activity Trends: PCAF HAT Inhibition: The 2-acylamino side chain is critical for HAT inhibition, as seen in compounds 8–19 (). N,2-bis(phenylmethyl)-benzamide lacks this moiety, suggesting lower activity unless alternative substituents compensate. Nitro Derivatives: Nitro groups (e.g., in 183497-31-6) may confer electrophilic reactivity, useful in prodrug design or covalent target binding .

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